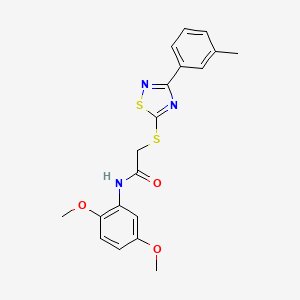

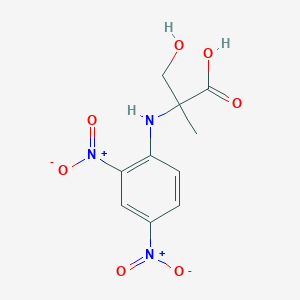

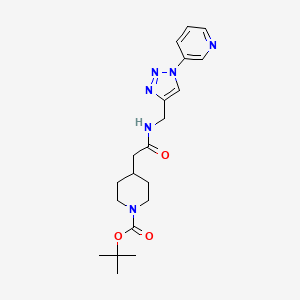

![molecular formula C17H12FN3O B2533843 3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one CAS No. 372172-28-6](/img/structure/B2533843.png)

3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one” is a complex organic compound. It is a derivative of indole, a heterocyclic compound that is important in many biological applications . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step process. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .

Molecular Structure Analysis

The molecular structure of “3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one” would likely be complex due to the presence of multiple rings and functional groups. The structure of similar compounds was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .

Chemical Reactions Analysis

The chemical reactions involving “3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one” would likely be complex and depend on the specific conditions and reagents used. Similar compounds have been synthesized via reactions involving α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules .

Scientific Research Applications

Hepatitis B Virus Inhibition

A study by Ivashchenko et al. (2019) demonstrated that a compound closely related to 3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one exhibits nanomolar inhibitory activity against the Hepatitis B virus (HBV) in vitro. This finding is significant for medicinal chemistry, particularly in the context of developing new antiviral drugs.

α₁-Adrenoceptor Ligand

Research by Jørgensen et al. (2013) identified compounds related to 3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one as high-affinity α(1A)-adrenoceptor ligands. These compounds have potential as central nervous system drugs, indicating the versatility of this chemical structure in drug development.

Crystal Structure and Molecular Docking

A study by Sharma et al. (2013) synthesized and characterized a compound structurally similar to 3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one, providing valuable insights into its crystal structure and potential for molecular docking studies. This research contributes to understanding the compound's potential interactions and mechanisms of action.

Potential for Novel Drug Synthesis

Thangarasu et al. (2019) studied the synthesis of novel pyrazole derivatives from compounds similar to 3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one, exploring their potential as antioxidants, anti-breast cancer, and anti-inflammatory drugs. This emphasizes the compound's role as a precursor in creating new pharmacologically active molecules.

Fluorescent Probe Synthesis

Castillo et al. (2018) reported the use of related compounds in the synthesis of novel functional fluorophores, indicating its utility in developing new materials for biological and environmental detection.

Future Directions

The future directions for research on “3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one” could involve exploring its potential biological activities, given the diverse biological activities of indole derivatives . Further studies could also investigate its potential applications in medicine, given the importance of indole derivatives in this field .

properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O/c18-12-7-5-11(6-8-12)9-21-10-19-15-13-3-1-2-4-14(13)20-16(15)17(21)22/h1-8,10,20H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHRQUJNILAHKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2533770.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline](/img/structure/B2533771.png)

![3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2533776.png)

![methyl 4-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2533783.png)